
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the ethoxy group: This step involves the ethoxylation of the quinoline core using ethyl iodide and a strong base such as sodium hydride.
Cyanation: The nitrile group is introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of microbial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride
- 6-Ethoxy-4-((3-methylphenyl)amino)quinoline-3-carbonitrile hydrochloride
- 6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carboxamide
Uniqueness
6-Ethoxy-4-((3-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the 3-ethylphenylamino group contributes to its unique reactivity and potential biological activities compared to similar compounds.
Propiedades
IUPAC Name |
6-ethoxy-4-(3-ethylanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-14-6-5-7-16(10-14)23-20-15(12-21)13-22-19-9-8-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQKDWXDZWPPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
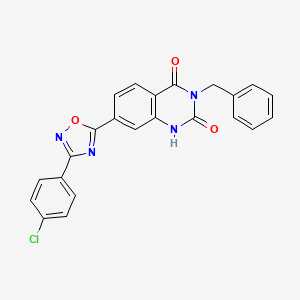
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)
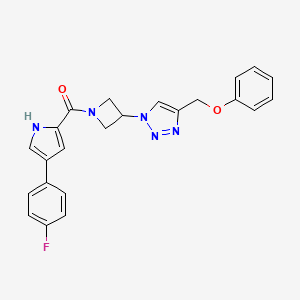
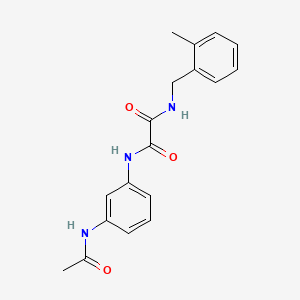
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)
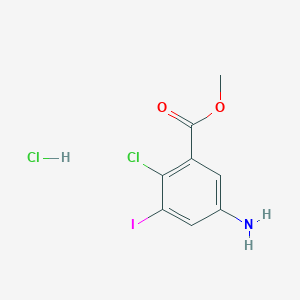

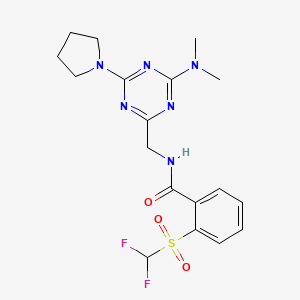

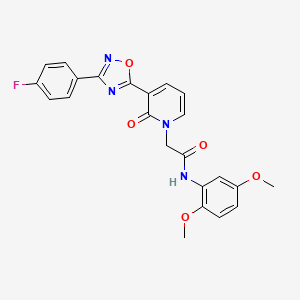

![N-(3,5-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2552677.png)
